![molecular formula C16H18N4OS B2511152 (E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2321333-04-2](/img/structure/B2511152.png)
(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
The compound contains several functional groups including a 1,2,4-triazole ring, a thiophene ring, and an azabicyclo[3.2.1]octane ring. The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom. The azabicyclo[3.2.1]octane ring is a bicyclic structure containing seven carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the thiophene ring are aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole and thiophene rings. These rings can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .Scientific Research Applications
Synthesis and Stereochemical Analysis
- Stereoselective Synthesis : A study by Chen et al. (2010) details the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, closely related to the compound . This work highlights the importance of stereochemistry in the synthesis of complex molecules for pharmaceutical applications (Chen et al., 2010).
Biological Activities and Applications
- Muscarinic Activities : Wadsworth et al. (1992) synthesized derivatives of 1,2,3-triazoles and 1,2,4-triazoles with azabicyclic rings, demonstrating their potential as muscarinic ligands. This suggests applications in neurological or cognitive disorders (Wadsworth et al., 1992).
- Antibacterial Activity : Tehranchian et al. (2005) synthesized compounds with 1,2,4-triazol-3-yl and 1,3,4-thiadiazol-2-yl groups, showing good activity against various bacteria, indicating potential uses in combating bacterial infections (Tehranchian et al., 2005).
- Nematicidal Activity : Xu et al. (2021) explored derivatives of 8-azabicyclo[3.2.1]octan-3-yl for their nematicidal activity, suggesting agricultural applications in controlling nematodes (Xu et al., 2021).
Structural and Chemical Characterizations
- X-ray Diffraction Studies : Yang et al. (2008) utilized X-ray diffraction to characterize a compound with an azabicyclo[3.2.1]octan-6-yl acetate structure, underscoring the importance of structural analysis in understanding the properties of such compounds (Yang et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-thiophen-2-yl-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(6-5-15-2-1-7-22-15)20-12-3-4-13(20)9-14(8-12)19-11-17-10-18-19/h1-2,5-7,10-14H,3-4,8-9H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZBLEJDKTUAQS-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(thiophen-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
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